molecular formula C24H18N2O6 B5400983 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid

4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid

Cat. No.: B5400983
M. Wt: 430.4 g/mol
InChI Key: QEDGXPPUAWHJOR-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The mechanism of action of 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid involves its ability to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress and inflammation. This compound also inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and neuronal damage in animal models of neurological disorders. It has also been shown to improve cognitive function and motor performance in these models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid for lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, there are also some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are many potential future directions for the study of 4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid, including further investigation of its mechanism of action, optimization of its synthesis method, and clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new derivatives of this compound with improved properties for the treatment of neurological disorders.

Synthesis Methods

4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid is synthesized through a multi-step process involving the condensation of 3-methoxy-4-hydroxybenzaldehyde with 3-nitrobenzyl bromide, followed by the reaction of the resulting intermediate with 4-cyanobenzoic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the treatment of these disorders.

Properties

IUPAC Name

4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-31-23-13-16(11-20(14-25)18-6-8-19(9-7-18)24(27)28)5-10-22(23)32-15-17-3-2-4-21(12-17)26(29)30/h2-13H,15H2,1H3,(H,27,28)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDGXPPUAWHJOR-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.